molecular formula C20H22Se2 B14180703 Diselenide, bis(1-phenyl-3-butenyl) CAS No. 854278-43-6

Diselenide, bis(1-phenyl-3-butenyl)

Cat. No.: B14180703
CAS No.: 854278-43-6
M. Wt: 420.3 g/mol
InChI Key: ILZFTZPAHVWJEV-UHFFFAOYSA-N
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Description

Diselenide, bis(1-phenyl-3-butenyl), is an organoselenium compound characterized by a diselenide (Se–Se) bond connecting two 1-phenyl-3-butenyl moieties. This article draws parallels between bis(1-phenyl-3-butenyl) diselenide and related compounds, focusing on substituent effects, reactivity, and applications inferred from analogous systems.

Properties

CAS No.

854278-43-6

Molecular Formula

C20H22Se2

Molecular Weight

420.3 g/mol

IUPAC Name

1-(1-phenylbut-3-enyldiselanyl)but-3-enylbenzene

InChI

InChI=1S/C20H22Se2/c1-3-11-19(17-13-7-5-8-14-17)21-22-20(12-4-2)18-15-9-6-10-16-18/h3-10,13-16,19-20H,1-2,11-12H2

InChI Key

ILZFTZPAHVWJEV-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CC=C1)[Se][Se]C(CC=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diselenide, bis(1-phenyl-3-butenyl) typically involves the reaction of 1-phenyl-3-butenyl halides with sodium diselenide. The reaction is carried out in an inert atmosphere to prevent oxidation of the selenium atoms. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Diselenide, bis(1-phenyl-3-butenyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include selenoxides, selenones, selenides, and substituted phenyl or butenyl derivatives .

Scientific Research Applications

Diselenide, bis(1-phenyl-3-butenyl) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its antioxidant properties and potential to modulate redox reactions.

    Medicine: Explored for its anticancer and chemopreventive activities due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of diselenide, bis(1-phenyl-3-butenyl) involves its ability to modulate redox reactions. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Catalytic and Antioxidant Activities

Diselenides exhibit glutathione peroxidase (GPx)-like activity, reducing reactive oxygen species (ROS). Key comparisons include:

Table 1: GPx-like Activity Relative to Ebselen
Compound Activity Trend
Di-(o-formylcyclohexenyl)diselenide (16) 2.5× higher than ebselen
Ebselen Reference (1×)
Bis(o-formylphenyl)diselenide Lower activity than 16

The superior activity of 16 is attributed to stronger Se···O interactions stabilizing catalytic intermediates . Similarly, bis(2-aminophenyl)diselenide matches ebselen in inhibiting lipid peroxidation (~25% inhibition at 0.1 mM) .

Antimicrobial and Antibiofilm Effects

Diselenides with hydrophobic substituents show broad-spectrum activity:

Table 2: Antimicrobial Biofilm Inhibition
Compound Effective Against
Camphor diselenide S. aureus, S. epidermidis, S. pyogenes, C. albicans
Bis[ethyl-N-(2’-selenobenzoyl)glycinate] S. aureus, S. epidermidis, S. pyogenes, C. albicans, P. aeruginosa

Electron-rich substituents (e.g., methoxy or hydroxy groups) enhance antiviral activity, as seen in ebselen-derived diselenides inhibiting SARS-CoV-2 PLpro .

Antitumoral Activity

Bis(4-aminophenyl)diselenide derivatives with heterocyclic lateral groups (e.g., quinoline) exhibit selective cytotoxicity against cancer cells via autophagy modulation .

Physicochemical Properties

NMR Chemical Shifts

77Se-NMR is critical for characterizing selenium oxidation states:

Table 3: 77Se-NMR Shifts in Oxidation States
Species Chemical Shift (ppm)
Diselenide (16) 488
Selenenic acid (RSeOH) 1393
Seleninic acid (RSeO2H) 1379
Selenonic acid (RSeO3H) 1338

Downfield shifts correlate with increased electron-withdrawing effects, as observed in bis[2-(4,4-dimethyl-2-oxazolinyl)phenyl]diselenide derivatives .

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